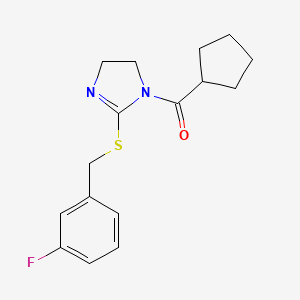
cyclopentyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C16H19FN2OS and its molecular weight is 306.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Cyclopentyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C16H19FN2OS. It features a cyclopentyl group and an imidazole moiety, which are known to influence its biological activity. The compound's structure suggests potential interactions with various biological targets due to the presence of both sulfur and fluorine atoms, which can enhance lipophilicity and receptor binding affinity.
1. Antidepressant Activity
Research has indicated that imidazole derivatives can exhibit antidepressant-like effects. A study focusing on similar compounds demonstrated that certain imidazole derivatives acted as selective serotonin receptor ligands, particularly targeting the 5-HT1A and 5-HT7 receptors. This suggests that this compound may also possess antidepressant properties through modulation of serotonergic pathways .
2. Anticancer Potential
Imidazole derivatives have been studied for their anticancer properties. The compound's structural characteristics may contribute to its ability to inhibit tumor growth by interfering with cell signaling pathways involved in cancer progression. In vitro studies on related compounds have shown the ability to induce apoptosis in cancer cells, suggesting a similar potential for this compound .
3. Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in disease processes. Similar imidazole-based compounds have been identified as inhibitors of phosphodiesterases (PDEs), which play a critical role in various signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides, thereby enhancing cellular signaling related to mood regulation and other physiological processes .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Binding : The compound likely interacts with serotonin receptors, potentially leading to altered neurotransmitter release and mood modulation.
- Cell Signaling Pathways : By inhibiting specific enzymes such as PDEs, the compound may enhance intracellular signaling pathways that are crucial for neuronal health and function.
Case Studies and Research Findings
Several studies have explored the biological activities of imidazole derivatives similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | Identified potent ligands for serotonin receptors with potential antidepressant effects. |
| Study 2 | Demonstrated anticancer activity through apoptosis induction in tumor cells. |
| Study 3 | Explored structure-activity relationships highlighting the importance of substituents on biological activity. |
属性
IUPAC Name |
cyclopentyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2OS/c17-14-7-3-4-12(10-14)11-21-16-18-8-9-19(16)15(20)13-5-1-2-6-13/h3-4,7,10,13H,1-2,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKANTZKZOBTCSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













